molecular formula C7H9ClN2O B3046111 (5-Chloro-6-methoxypyridin-3-YL)methanamine CAS No. 1196155-48-2

(5-Chloro-6-methoxypyridin-3-YL)methanamine

Cat. No.: B3046111
CAS No.: 1196155-48-2
M. Wt: 172.61
InChI Key: LHRYKZSBGBYNPN-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative featuring a chloro group at position 5, a methoxy group at position 6, and an aminomethyl group at position 3 of the pyridine ring (see Figure 1). It is commonly synthesized via the Gabriel synthesis starting from (5-chloro-6-methoxypyridin-3-yl)methanol, followed by conversion to the hydrochloride salt for improved stability and solubility .

This compound has garnered attention in pharmaceutical research, particularly as a precursor for developing phosphodiesterase 5 (PDE5) inhibitors. Its structural features—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—create a balanced electronic environment, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRYKZSBGBYNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275994
Record name 5-Chloro-6-methoxy-3-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-48-2
Record name 5-Chloro-6-methoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methoxypyridin-3-YL)methanamine typically involves the chlorination and methoxylation of pyridine derivatives. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chlorine atom, followed by methoxylation using sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of solvents such as methanol or ethanol to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-6-methoxypyridin-3-YL)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Chloro-6-methoxypyridin-3-yl)methanamine with structurally analogous pyridine derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C5), OCH₃ (C6), NH₂CH₂ (C3) C₇H₉ClN₂O 172.62 PDE5 inhibitor precursor; used in Alzheimer’s research; hydrochloride salt enhances solubility .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Cl (C6), NHCH₃ (C3) C₇H₉ClN₂ 156.62 Metabolite of acetamiprid (neonicotinoid insecticide); reduced polarity due to methylated amine .
(6-Chloropyridin-3-yl)methanamine hydrochloride Cl (C6), NH₂CH₂ (C3) C₆H₇ClN₂·HCl 179.05 Simpler analog lacking methoxy group; used in agrochemical synthesis .
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine Cl (C5), OCH₂CH(CH₃)₂ (C6), NH₂CH₂ (C3) C₁₀H₁₅ClN₂O 214.69 Bulkier alkoxy group improves lipophilicity; potential CNS drug candidate .
(6-Methoxypyridin-3-yl)methanamine OCH₃ (C6), NH₂CH₂ (C3) C₇H₁₀N₂O 138.17 Lacks chloro group; lower molecular weight; intermediate in antiviral drug synthesis .
(5-Bromo-2-chloropyridin-3-yl)methanamine Br (C5), Cl (C2), NH₂CH₂ (C3) C₆H₆BrClN₂ 221.48 Bromine increases steric bulk; studied for toxicity in agrochemicals .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine OCH₂CH₂OCH₃ (C6), NH₂CH₂ (C3) C₉H₁₄N₂O₂ 182.22 Extended alkoxy chain enhances water solubility; explored in polymer chemistry .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The chloro group in This compound enhances electrophilicity, aiding interactions with enzyme active sites, while the methoxy group contributes to solubility and metabolic stability .
  • N-Methylation (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) reduces polarity, increasing blood-brain barrier penetration but decreasing water solubility .

Impact of Alkoxy Groups :

  • Larger alkoxy substituents (e.g., 2-methylpropoxy in [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine) improve lipophilicity, favoring CNS-targeted drug design .
  • Polar groups like 2-methoxyethoxy enhance aqueous solubility, making derivatives suitable for industrial applications .

Salt Forms :

  • Hydrochloride salts (e.g., (6-chloropyridin-3-yl)methanamine hydrochloride ) are preferred in pharmaceuticals for improved crystallinity and shelf stability .

Notes

Safety Considerations :

  • Halogenated pyridines like (5-bromo-2-chloropyridin-3-yl)methanamine may pose toxicity risks; proper handling and PPE are essential .
  • Amine derivatives (e.g., hydrochloride salts) are hygroscopic and require anhydrous storage .

Synthetic Challenges :

  • Gabriel synthesis of This compound requires precise temperature control to avoid byproduct formation .

Research Gaps: Limited data on the environmental impact of halogenated pyridine derivatives necessitates further ecotoxicological studies .

Biological Activity

(5-Chloro-6-methoxypyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H10_{10}ClN1_{1}O1_{1}
  • Molecular Weight : 173.63 g/mol
  • IUPAC Name : this compound

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, a related compound demonstrated an EC50_{50} value of 0.010 µM against Trypanosoma brucei, indicating strong efficacy . The introduction of polar functional groups has been shown to enhance the aqueous solubility and metabolic stability of pyridine-based compounds, which is crucial for their biological effectiveness .

Cytotoxicity and Metabolic Stability

The cytotoxic effects of this compound were evaluated in human HepG2 cells. Preliminary results suggest low cytotoxicity, with an IC50_{50} greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications . Additionally, metabolic studies revealed that the compound maintains stability in human liver microsomes, with a clearance rate (CLint_{int}) of approximately 70 µL/min/mg, which is indicative of its potential for prolonged action in vivo .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridine ring. For example, the presence of methoxy and chloro groups significantly influences both potency and selectivity against various biological targets. A comparative analysis is presented in Table 1 below.

CompoundSubstituentsEC50_{50} (µM)Remarks
A5-Chloro, 6-Methoxy0.048Moderate activity
BNo substituents>100High cytotoxicity
C4-Fluoro0.010High potency
D3-Pyridyl0.177Lower activity

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro models demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels .
  • Antimicrobial Activity : Compounds derived from pyridine scaffolds have shown promising results against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chloro-6-methoxypyridin-3-YL)methanamine, and how can reaction yields be improved?

  • Methodological Answer : Microwave-assisted Suzuki-Miyaura coupling under inert atmospheres (e.g., argon) is effective for pyridine scaffold assembly. For example, palladium-catalyzed cross-coupling of halogenated pyridines with boronic acid derivatives at 140°C achieves >85% yield in controlled conditions . Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts. Adjusting stoichiometry of boronic acid reagents and optimizing reaction time (2–5 minutes under microwaves) can mitigate side reactions and improve efficiency .

Q. How can spectroscopic techniques (NMR, HPLC) characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm singlet for –OCH3) and aromatic protons (δ 6.8–8.2 ppm for pyridine ring). Chlorine substituents cause deshielding in adjacent carbons (δ 120–140 ppm in 13C NMR) .
  • HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (pH 2.5, adjusted with TFA) to achieve ≥95% purity. Retention times should be calibrated against standards to confirm identity .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites. For instance, the chlorine atom at position 5 exhibits high electrophilicity (Fukui indices >0.1), favoring SNAr reactions. Molecular docking (AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validate spectral anomalies using complementary techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 187.05 for C7H8ClN2O+) to rule out impurities .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine vs. methoxy positioning) by comparing experimental bond angles/planes with computational models .
  • Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., methanamine side chains) under variable-temperature conditions .

Q. What strategies mitigate hygroscopicity during storage of this compound?

  • Methodological Answer : Store under anhydrous conditions (argon atmosphere) in desiccators with molecular sieves (3Å). Lyophilization from tert-butanol/water mixtures reduces residual moisture. For long-term stability, prepare hydrochloride salts (e.g., using HCl/ether), which exhibit lower hygroscopicity and higher crystallinity .

Q. How to optimize enantioselective synthesis for chiral analogs of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Pd-catalyzed asymmetric allylic alkylation with BINAP ligands achieves >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy .

Key Considerations

  • Contradictory Data : Conflicting solubility reports (e.g., in DMSO vs. methanol) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions .
  • Advanced Purification : For trace metal removal (e.g., Pd residues), employ chelating resins (Chelex 100) post-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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